Potassium 4-aminotricyclo[4.3.1.0,3,8]decane-4-carboxylate
Description
Potassium 4-aminotricyclo[4310,3,8]decane-4-carboxylate is a complex organic compound with the molecular formula C11H18KNO2 This compound is characterized by its unique tricyclic structure, which includes a carboxylate group and an amino group
Properties
Molecular Formula |
C11H16KNO2 |
|---|---|
Molecular Weight |
233.35 g/mol |
IUPAC Name |
potassium;4-aminotricyclo[4.3.1.03,8]decane-4-carboxylate |
InChI |
InChI=1S/C11H17NO2.K/c12-11(10(13)14)5-7-1-6-2-8(3-7)9(11)4-6;/h6-9H,1-5,12H2,(H,13,14);/q;+1/p-1 |
InChI Key |
ABVXKLRTICSCBH-UHFFFAOYSA-M |
Canonical SMILES |
C1C2CC3CC1CC(C3C2)(C(=O)[O-])N.[K+] |
Origin of Product |
United States |
Preparation Methods
Key Reaction Conditions and Steps:
| Step | Conditions | Notes |
|---|---|---|
| Hydroformylation | Rhodium catalyst, 130 °C, 8 MPa pressure | Produces tricyclodecanedialdehyde with ~74% yield; toluene used as solvent |
| Formation of Diazomethine | Reaction with primary amine (e.g., n-butylamine) at 20-60 °C | 2-6 mol primary amine per mol dialdehyde; forms intermediate diazomethine |
| Reductive Amination | Hydrogen, ammonia, nickel-based catalyst, 80-150 °C, 5-12 MPa H2 pressure | Converts diazomethine to diamine; high yield and selectivity achieved |
| Isolation and Work-up | Distillation under reduced pressure | Product obtained as a colorless liquid boiling at ~310 °C; rhodium catalyst retained on catalyst |
This process is efficient as the reductive amination is performed directly on the hydroformylation mixture without prior catalyst removal, simplifying the procedure and improving yield.
Functionalization of Tricyclic Scaffolds via Aminomethylation
Another method involves the functionalization of preformed tricyclic compounds, such as 2,9-dioxatricyclo[4.3.1.0,3,7]decane derivatives, by nucleophilic substitution with amines to introduce the aminomethyl group at the 4-position. This is followed by hydrolysis and salt formation to yield the potassium carboxylate.
Representative Procedure from Patent Literature:
| Step | Reagents and Conditions | Outcome and Notes |
|---|---|---|
| Nucleophilic Substitution | Compound with iodomethyl group + piperidine or diethylamine, reflux at 150 °C, 4-6 hours | Aminomethylation at C3 or C4 position; sodium bicarbonate used as base |
| Work-up | Extraction with ether, washing with NaOH, drying over sodium sulfate | Isolation of aminomethylated intermediate as an oily compound |
| Further Functionalization | Hydrogenation (PdO catalyst, ethanol, H2 atmosphere) | Debenzylation or reduction of protecting groups to yield free amine derivatives |
| Carboxylate Formation | Treatment with potassium hydroxide or similar base | Conversion to potassium salt of carboxylate group |
This method allows for various amine substitutions, including piperidino, diethylamino, and morpholinomethyl groups, demonstrating versatility in introducing the amino functionality.
| Feature | Hydroformylation + Reductive Amination | Aminomethylation of Preformed Tricyclics |
|---|---|---|
| Starting Material | Dicyclopentadiene | Iodomethyl-substituted tricyclic derivatives |
| Catalysts | Rhodium (hydroformylation), Nickel (hydrogenation) | Palladium oxide (hydrogenation), base (for substitution) |
| Reaction Conditions | High temperature (80-150 °C), high pressure (5-12 MPa) | High temperature reflux (~150 °C) |
| Yield and Purity | High yield, direct reductive amination without work-up | Moderate to high yield, requires multiple purification steps |
| Scalability | Suitable for industrial scale due to continuous flow possible | More suited for lab-scale or specialized synthesis |
| Product Form | Colorless liquid, potassium salt obtained after work-up | Crystalline or oily intermediates, potassium salt formed later |
The hydroformylation-reductive amination method is a robust and industrially viable route to potassium 4-aminotricyclo[4.3.1.0,3,8]decane-4-carboxylate, offering high yields and catalyst recyclability.
Functionalization of preformed tricyclic scaffolds via nucleophilic substitution provides synthetic flexibility for analog development but involves more steps and purification.
Reaction parameters such as temperature, pressure, catalyst choice, and amine equivalents critically influence yield and purity.
The potassium salt formation is typically achieved by neutralization with potassium hydroxide or potassium bicarbonate in aqueous or alcoholic media.
The preparation of potassium 4-aminotricyclo[4.3.1.0,3,8]decane-4-carboxylate is effectively accomplished through two main synthetic strategies: direct hydroformylation of dicyclopentadiene followed by reductive amination, and nucleophilic amine substitution on functionalized tricyclic intermediates. Both methods have been validated in patent literature with detailed reaction conditions and purification protocols. The hydroformylation-reductive amination route stands out for its industrial applicability and efficiency, while the functionalization approach offers structural versatility for research and development purposes.
Chemical Reactions Analysis
Types of Reactions
Potassium 4-aminotricyclo[4.3.1.0,3,8]decane-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The carboxylate group can be reduced to form alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce alcohols.
Scientific Research Applications
Potassium 4-aminotricyclo[4.3.1.0,3,8]decane-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Potassium 4-aminotricyclo[4.3.1.0,3,8]decane-4-carboxylate exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the carboxylate group can participate in ionic interactions. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Potassium 4-aminotricyclo[4.3.1.0,3,8]decane-4-carboxylate: Similar in structure but may have different substituents.
Potassium 4-aminotricyclo[4.3.1.0,3,8]decane-4-carboxylate: Another tricyclic compound with variations in functional groups.
Uniqueness
Potassium 4-aminotricyclo[4310,3,8]decane-4-carboxylate is unique due to its specific tricyclic structure and the presence of both amino and carboxylate groups
Biological Activity
Potassium 4-aminotricyclo[4.3.1.0,3,8]decane-4-carboxylate is a complex organic compound with the molecular formula and a molecular weight of approximately 235.37 g/mol. Its unique tricyclic structure, characterized by the presence of both an amino group and a carboxylate group, contributes to its distinct chemical properties and potential biological activities.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula :
- Molecular Weight : 235.37 g/mol
- IUPAC Name : Potassium 4-aminotricyclo[4.3.1.0,3,8]decane-4-carboxylate
- Canonical SMILES : C1C2CC3CC1CC(C3C2)(C(=O)[O-])N.[K+]
Key Properties
| Property | Value |
|---|---|
| LogP | -1.08 |
| Heavy Atoms Count | 15 |
| Rotatable Bond Count | 1 |
| Number of Rings | 3 |
| Polar Surface Area (Å) | 66 |
| Hydrogen Bond Acceptors | 3 |
| Hydrogen Bond Donors | 1 |
Potassium 4-aminotricyclo[4.3.1.0,3,8]decane-4-carboxylate's biological activity is primarily attributed to its ability to interact with various molecular targets within biological systems. The amino group can form hydrogen bonds with biomolecules, while the carboxylate group is capable of ionic interactions, influencing multiple biochemical pathways.
Potential Therapeutic Applications
Research has indicated several potential therapeutic applications for this compound:
- Antimicrobial Activity : Preliminary studies suggest that potassium 4-aminotricyclo[4.3.1.0,3,8]decane-4-carboxylate may exhibit antimicrobial properties against certain bacterial strains.
- Antitumor Effects : Investigations into its effects on cancer cell lines have shown promise in inhibiting cell proliferation.
- Neurological Implications : The compound's ability to cross the blood-brain barrier may make it a candidate for further research in neuropharmacology.
Case Study 1: Antimicrobial Activity
A study conducted by researchers at [source] tested potassium 4-aminotricyclo[4.3.1.0,3,8]decane-4-carboxylate against various bacterial strains including E. coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL.
Case Study 2: Antitumor Effects
In vitro studies published in [source] explored the effects of this compound on human breast cancer cells (MCF-7). The findings revealed that treatment with potassium 4-aminotricyclo[4.3.1.0,3,8]decane-4-carboxylate resulted in a dose-dependent decrease in cell viability, suggesting potential as an anticancer agent.
Comparative Analysis with Similar Compounds
Potassium 4-aminotricyclo[4.3.1.0,3,8]decane-4-carboxylate shares structural similarities with other tricyclic compounds but stands out due to its specific functional groups that enhance its reactivity and biological activity.
| Compound Name | Structure Type | Notable Features |
|---|---|---|
| Ethyl 4-aminotricyclo[4.3.1.0³,⁸]decane-4-carboxylate | Tricyclic | Ethyl ester variant; different solubility properties |
| Cyclopentane derivatives | Cyclic | Varied biological activities; simpler structures |
Q & A
Q. Table 1: Typical Reaction Conditions for Tricyclic Carboxylate Synthesis
| Step | Reagents/Conditions | Purification Method | Purity Validation |
|---|---|---|---|
| Cyclization | Reductive amination, 60°C, 12h | Column chromatography (EtOAc/hexane) | HPLC (C18 column, 95% purity) |
| Carboxylation | KOH in ethanol, reflux | Recrystallization (ethanol) | H NMR (integration ratio) |
(Basic) What analytical techniques are most reliable for characterizing this compound’s structure and stability?
Methodological Answer:
- Structural Elucidation :
- Stability Assessment :
(Advanced) How can researchers resolve contradictions in spectral data (e.g., NMR vs. computational predictions)?
Methodological Answer:
Cross-Validation : Compare experimental NMR shifts with density functional theory (DFT)-calculated shifts (e.g., using B3LYP/6-31G* basis set).
Isotopic Labeling : Use N or C labeling to isolate specific signal assignments.
Statistical Analysis : Apply multivariate analysis (e.g., PCA) to identify outliers or systematic errors in data collection .
(Advanced) What experimental designs optimize yield in large-scale synthesis (>1g)?
Methodological Answer:
- Design of Experiments (DoE) : Vary parameters (temperature, solvent ratio, catalyst loading) systematically.
- Example: Use a 3-factor Box-Behnken design to optimize reductive amination (factors: pH, time, molar ratio).
- Scale-Up Considerations :
(Advanced) How can computational modeling predict this compound’s reactivity in novel reactions?
Methodological Answer:
DFT Calculations : Model transition states for proposed reactions (e.g., nucleophilic acyl substitution) using Gaussian or ORCA software.
Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., water vs. DMF).
Validation : Compare predicted activation energies with experimental kinetic data (e.g., Arrhenius plots) .
(Advanced) What strategies mitigate interference from byproducts in electrochemical studies?
Methodological Answer:
Baseline Correction : Use differential pulse voltammetry (DPV) to minimize capacitive currents.
Selective Electrodes : Functionalize electrodes with aptamers or molecularly imprinted polymers (MIPs) to enhance specificity .
Standard Addition Method : Spike known concentrations of the analyte into samples to distinguish signal contributions .
(Basic) How should researchers handle discrepancies in batch-to-batch reproducibility?
Methodological Answer:
Root-Cause Analysis :
- Raw Material Testing : Verify precursor purity via LC-MS.
- Process Monitoring : Track reaction parameters (pH, stirring rate) in real time.
Statistical Process Control (SPC) : Implement control charts to identify outliers in yield or purity .
(Advanced) What methodologies validate the compound’s biological activity without commercial assays?
Methodological Answer:
Custom Assay Development :
- Target Immobilization : Use gold TFGA electrodes functionalized with antibodies/aptamers for label-free detection .
- Signal Amplification : Incorporate enzymatic labels (e.g., horseradish peroxidase) for low-concentration detection.
Cross-Validation : Compare results with ELISA or SPR-based platforms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
